2-Iodo-4-methoxybenzoic acid chemical properties
2-Iodo-4-methoxybenzoic acid chemical properties
An In-Depth Technical Guide to 2-Iodo-4-methoxybenzoic Acid: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
2-Iodo-4-methoxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique trifunctional structure—comprising a carboxylic acid, an aryl iodide, and a methoxy group—offers a versatile platform for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential transformations, making it a valuable building block for researchers in medicinal chemistry, drug development, and materials science. This guide provides an in-depth exploration of the core chemical properties, a validated synthetic protocol, reactivity profile, and key applications of this important compound.
Core Chemical Properties
2-Iodo-4-methoxybenzoic acid is a white to brown crystalline solid.[1][2] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry. The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the carbonyl and methoxy oxygens) influences its solid-state packing and solubility profile.
| Property | Value | Source(s) |
| CAS Number | 54435-09-5 | [3] |
| Molecular Formula | C₈H₇IO₃ | [2][3] |
| Molecular Weight | 278.04 g/mol | [3][4] |
| Appearance | White to brown crystalline solid | [1][2] |
| Melting Point | 170-174 °C | [1][2] |
| Solubility | Slightly soluble in water, more soluble in organic solvents. | [2] |
| SMILES | COC1=CC(I)=C(C=C1)C(O)=O | [3] |
| InChI Key | QBPHOFYPURZIKS-UHFFFAOYSA-N |
Stability and Storage: The compound is generally stable under standard laboratory conditions.[2] However, it should be stored in a cool, dry, and sealed container, protected from light and kept away from strong oxidizing agents and fire sources to prevent degradation.[2][3]
Spectroscopic Profile
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The methoxy (-OCH₃) protons would be a sharp singlet around 3.8-4.0 ppm. The three aromatic protons on the substituted benzene ring will appear in the 6.5-8.0 ppm range, with their specific chemical shifts and coupling patterns determined by the electronic effects of the iodo, methoxy, and carboxyl groups.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal eight distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-170 ppm range. The carbon attached to the methoxy group would be significantly shielded, while the carbon bearing the iodine atom would be deshielded. The methoxy carbon itself would appear around 55-60 ppm.
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Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. A broad O-H stretch from the carboxylic acid would be prominent from 2500-3300 cm⁻¹. A sharp C=O stretch for the carbonyl group would appear around 1700 cm⁻¹. C-O stretches for the ether and carboxylic acid would be visible in the 1200-1300 cm⁻¹ region, and aromatic C-H and C=C stretches would also be present.
Synthesis Protocol: A Validated Approach
The synthesis of 2-Iodo-4-methoxybenzoic acid is reliably achieved via a Sandmeyer-type reaction, starting from the readily available 4-methoxyanthranilic acid.[1] This process involves the diazotization of the primary amine followed by substitution with iodide.
Experimental Workflow: From Anthranilic Acid to Iodobenzoic Acid
Step 1: Diazotization of 4-Methoxyanthranilic Acid
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Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 mL of concentrated hydrochloric acid in a suitable reaction vessel.
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Cool the suspension to 0-5 °C using an ice bath with continuous stirring.
-
Prepare a solution of 62 g of sodium nitrite in 130 mL of water.
-
Add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
Step 2: Iodide Substitution
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Prepare a solution of 164 g of potassium iodide in 700 mL of 5-N sulfuric acid.
-
Add this potassium iodide solution dropwise to the diazonium salt solution over 45 minutes, maintaining the reaction temperature between 3-6 °C.[1]
-
Once the addition is complete, stir the mixture at room temperature for 30 minutes.
Step 3: Work-up and Purification
-
Slowly heat the reaction mixture to reflux and maintain boiling for 2 hours.
-
Cool the mixture to room temperature, allowing the product to precipitate as brown crystals.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with water until the filtrate is neutral.
-
Dry the purified 2-Iodo-4-methoxybenzoic acid under reduced pressure. The expected melting point of the product is approximately 174 °C.[1]
Caption: Synthetic utility of 2-Iodo-4-methoxybenzoic acid.
Safety and Handling
While having low toxicity, 2-Iodo-4-methoxybenzoic acid is an organic chemical and requires appropriate safety measures during handling. [2]
-
Hazards: It may cause skin and serious eye irritation. [7][8]It can also be harmful if swallowed and may cause respiratory irritation. [7][9]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or a face shield, and a lab coat. [7][9]If dust formation is likely, use a NIOSH-approved particle respirator. [7]* Handling: Use in a well-ventilated area, such as a chemical fume hood. [2]Avoid breathing dust or vapors and prevent contact with skin and eyes. [7]* First Aid: In case of skin or eye contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention. [7][9]If inhaled, move the person to fresh air. [9]If swallowed, rinse the mouth with water and consult a physician. [7]
Conclusion
2-Iodo-4-methoxybenzoic acid stands out as a highly valuable and versatile intermediate in organic synthesis. Its well-defined structure and predictable, selective reactivity across its three functional groups provide chemists with a powerful tool for the synthesis of complex target molecules. A solid understanding of its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in research and development, particularly in the pursuit of novel pharmaceuticals and advanced materials.
References
-
PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]
-
ChemBK. (2024, April 9). 54435-09-5 - Introduction. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Iodo-4-methoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodo-4,5-dimethoxybenzoic acid. Retrieved from [Link]
-
Angene Chemical. (2025, February 11). Safety Data Sheet. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Retrieved from [Link]
-
ResearchGate. (2018, April). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). Retrieved from [Link]
-
LookChem. (n.d.). Cas 54413-84-2, 2-Iodo-4-methoxy-benzoic acid methyl ester. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]
- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 2-Methoxybenzoic acid (HMDB0032604). Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Iodo-4-methoxybenzoic acid - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gustavus.edu [gustavus.edu]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
